Cyclobutanesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEWIZYUUAXBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclobutanesulfonyl Fluoride and Analogues
Direct Synthesis Strategies of the Sulfonyl Fluoride (B91410) Moiety
The direct installation of a sulfonyl fluoride group onto an organic molecule is a cornerstone of modern medicinal and materials chemistry. These methods focus on converting other functional groups into the desired -SO2F moiety, often through radical pathways or by employing reactive sulfur-fluorine-containing precursors.
Radical Fluorosulfonylation Approaches
Radical chemistry has emerged as a powerful tool for the formation of C-S bonds. Radical fluorosulfonylation, in particular, provides a direct route to aliphatic sulfonyl fluorides from unsaturated hydrocarbons like alkenes and alkynes. nih.gov A significant advancement in this area is the development of bench-stable, redox-active radical precursors that circumvent the need for hazardous, gaseous reagents.
One such approach utilizes 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) triflate salts as effective fluorosulfonyl radical precursors. nih.govresearchgate.net Through photoredox catalysis, these stable crystalline salts can engage in radical hydro-fluorosulfonylation of unactivated alkenes. nih.govresearchgate.net The method is notable for its application to late-stage functionalization of complex molecules, including natural products and peptides. nih.gov The system can also be applied to the radical hydro-fluorosulfonylation of alkynes, yielding valuable Z-alkenylsulfonyl fluorides with high stereoselectivity. nih.gov The reaction proceeds under mild conditions, typically using a photocatalyst like fac-[Ir(ppy)3] or an organocatalyst, a hydrogen atom donor, and visible light irradiation. nih.govnih.gov
| Substrate (Alkene) | Product | Yield (%) | Citation |
| 1-Octene | 1-(Fluorosulfonyl)octane | 85 | nih.gov |
| Cyclohexene | Cyclohexanesulfonyl fluoride | 78 | nih.gov |
| (E)-Oct-4-ene | Octan-4-ylsulfonyl fluoride | 82 | nih.gov |
| N-allyl-4-methylbenzenesulfonamide | 3-((4-Methylphenyl)sulfonamido)propane-1-sulfonyl fluoride | 71 | nih.gov |
Methodologies Utilizing SO₂F₂ Precursors
Sulfuryl fluoride (SO₂F₂) is an inexpensive and abundant feedstock chemical that has gained significant attention as a reagent for installing the sulfonyl fluoride group. researchgate.net Direct fluorosulfonylation using SO₂F₂ gas has been achieved with various nucleophiles, including alkyl, aryl, and heteroaryl Grignard reagents, to produce the corresponding sulfonyl fluorides in moderate to good yields. mdpi.com
However, due to the gaseous nature and handling challenges of SO₂F₂, several alternative methods using SO₂F₂ surrogates or precursors have been developed. One strategy involves the ex situ generation of SO₂F₂ from a stable solid precursor, 1,1'-sulfonyldiimidazole (B1293689) (SDI), using a two-chamber reactor. acs.org This approach allows for the convenient transformation of phenols into aryl fluorosulfates without directly handling the gas. acs.org
Other methodologies employ different sulfur-fluoride reagents. Thionyl fluoride (SOF₂) has been shown to be effective in the deoxyfluorination of sulfonic acid salts to yield sulfonyl fluorides, with reactions often complete in one hour at elevated temperatures in solvents like DMF. nih.gov A complementary method uses the bench-stable solid Xtalfluor-E® for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts, providing sulfonyl fluorides in good yields. nih.gov More recently, a one-pot, two-step procedure has been reported that converts sulfonic acids to sulfonyl fluorides using cyanuric chloride followed by potassium bifluoride (KHF₂). mdpi.com
| Starting Material | Reagent(s) | Product | Yield (%) | Citation |
| Sodium 4-methylbenzenesulfonate | SOF₂, DMF | 4-Methylbenzenesulfonyl fluoride | 98 | nih.gov |
| Sodium 4-acetamidobenzenesulfonate | SOF₂, DMF | 4-Acetamidobenzenesulfonyl fluoride | 99 | nih.gov |
| 4-Bromobenzenesulfonic acid | Xtalfluor-E®, Et₃N | 4-Bromobenzenesulfonyl fluoride | 94 | nih.gov |
| Phenylmethanesulfonic acid | Xtalfluor-E®, Et₃N | Phenylmethanesulfonyl fluoride | 82 | nih.gov |
Cycloaddition Reactions for Cyclobutane (B1203170) Ring Formation
The construction of the four-membered cyclobutane ring is a classic challenge in organic synthesis. Cycloaddition reactions, particularly [2+2] cycloadditions, provide a direct and atom-economical route to this valuable carbocyclic motif. numberanalytics.com These methods are especially powerful for synthesizing fluorosulfonylated cyclobutanes when one of the reacting partners is a vinyl sulfonyl fluoride derivative.
[2+2] Cycloadditions Involving Ethenesulfonyl Fluoride
Ethenesulfonyl fluoride (ESF) is a key building block for the synthesis of fluorosulfonylated cyclobutanes. researchgate.net It can participate in [2+2] cycloaddition reactions with various alkenes to form the corresponding cyclobutanesulfonyl fluoride derivatives. A notable example is the photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ESF. dntb.gov.uarsc.orgrsc.org This light-induced reaction provides access to a unique class of cyclobutane-fused pyridinyl sulfonyl fluorides, which are rigid scaffolds of interest in medicinal chemistry. rsc.orgrsc.org The reactions are typically carried out under UV irradiation, sometimes with a photocatalyst such as benzophenone, and produce the desired cycloadducts in good yields. nih.gov
| Pyridone Substrate | Product | Yield (%) | Citation |
| 1,3-Dimethylpyridin-2(1H)-one | 2,4-Dimethyl-2-azaspiro[bicyclo[4.2.0]octane-5-sulfonyl fluoride]-3-one | 85 | rsc.org |
| 1,5-Dimethylpyridin-2(1H)-one | 2,6-Dimethyl-2-azaspiro[bicyclo[4.2.0]octane-5-sulfonyl fluoride]-3-one | 75 | rsc.org |
| 1-Methyl-5-phenylpyridin-2(1H)-one | 2-Methyl-6-phenyl-2-azaspiro[bicyclo[4.2.0]octane-5-sulfonyl fluoride]-3-one | 72 | rsc.org |
| 1-Methyl-5-chloropyridin-2(1H)-one | 6-Chloro-2-methyl-2-azaspiro[bicyclo[4.2.0]octane-5-sulfonyl fluoride]-3-one | 60 | rsc.org |
Hyperbaric Conditions in Cyclobutane Synthesis
Some cycloaddition reactions are kinetically disfavored under standard conditions and can be significantly accelerated by the application of high pressure. ru.nl Hyperbaric conditions, typically in the range of 10-15 kbar, provide an effective strategy to promote [2+2] cycloadditions that would otherwise be inefficient. ru.nl
The synthesis of a 1,2-disubstituted this compound derivative has been successfully achieved using this high-pressure strategy. researchgate.netresearchgate.net Specifically, the key [2+2] cycloaddition between ethenesulfonyl fluoride (ESF) and tert-butyl vinyl ether was performed under hyperbaric conditions of 12 kbar. researchgate.netresearchgate.net This reaction yielded 2-(tert-butoxy)cyclobutane-1-sulfonyl fluoride as a mixture of cis/trans-isomers, which serves as a versatile intermediate for the synthesis of fragment libraries for drug discovery. researchgate.net Optimization of various reaction parameters, including stoichiometry, time, base, and solvent, was crucial to achieving a successful outcome. researchgate.net
Cascade Reactions Leading to Fluorosulfonylated Cyclobutanes
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecular architectures. Such a process has been identified in the reaction between ethenesulfonyl fluoride (ESF) and dimethyl diazomalonate. researchgate.net
Initial attempts to perform a simple 1,3-dipolar cycloaddition to form a pyrazoline derivative led instead to a highly substituted cyclobutane derivative. researchgate.net Mechanistic studies revealed that this product is the result of a complex reaction cascade. The proposed sequence begins with the expected 1,3-dipolar cycloaddition to form a pyrazoline intermediate. This intermediate then undergoes spontaneous extrusion of nitrogen gas (N₂) to form two species: 1-fluorosulfonyl-2,2-bis(methoxycarbonyl)cyclopropane and dimethyl 2-(2-(fluorosulfonyl)ethylidene)malonate. The final step of the cascade is the dimerization of the ethylidene malonate derivative, which occurs during chromatographic purification on silica (B1680970) gel, to yield the observed highly functionalized cyclobutane product. researchgate.net This discovery highlights how seemingly simple starting materials can engage in complex pathways to generate intricate molecular structures.
Functionalization and Diversification of the Cyclobutanesulfonyl Scaffold
The inherent structural characteristics of the cyclobutane ring, combined with the reactivity of the sulfonyl fluoride group, make this compound a versatile scaffold for chemical diversification. Strategies have been developed to introduce substituents onto the cyclobutane ring and to utilize the sulfonyl fluoride as a reactive handle for a variety of transformations, leading to a diverse range of analogues.
Strategies for Substituted Cyclobutanesulfonyl Fluorides
The synthesis of substituted cyclobutanesulfonyl fluorides allows for the introduction of various functional groups onto the four-membered ring, enabling the fine-tuning of molecular properties. A key strategy for accessing substituted cyclobutanesulfonyl fluorides is through cycloaddition reactions.
One notable method involves a hyperbaric [2+2] cycloaddition reaction between ethenesulfonyl fluoride and a substituted vinyl ether, such as tert-butyl vinyl ether. researchgate.netresearchgate.net This reaction produces a 1,2-disubstituted cyclobutane ring bearing both the sulfonyl fluoride and an ether group. researchgate.netresearchgate.net The resulting this compound can then be further functionalized. For instance, the tert-butyl ether group can be cleaved to yield a cyclobutanol, which serves as a handle for introducing further diversity. researchgate.net
The sulfonyl fluoride moiety itself can be transformed into various other functional groups. For example, it can react with a wide range of amines to form the corresponding sulfonamides. researchgate.net This transformation is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions. nih.govacs.org The reaction conditions for sulfonamide formation can be controlled to achieve desired outcomes. researchgate.net
Below is a table summarizing the synthesis of substituted cyclobutanesulfonyl amides from a mixture of cis/trans-cyclobutanesulfonyl fluorides.
Data sourced from a study on the synthesis of a fragment library of 1,2-disubstituted cyclobutane derivatives. researchgate.net
Divergent Synthetic Pathways for Analogues
Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. nih.gov this compound and its derivatives are excellent scaffolds for divergent synthesis due to the presence of multiple reactive sites that can be selectively manipulated.
Starting from a substituted this compound, such as the product of the [2+2] cycloaddition mentioned previously, two main points of diversification are available: the sulfonyl fluoride group and the substituent on the cyclobutane ring. researchgate.net
The sulfonyl fluoride can be reacted with various nucleophiles, including amines, phenols, and even carbanions, through SuFEx chemistry to generate a library of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. nih.govacs.org For example, reaction with deprotonated amine nucleophiles or phenols in the presence of a base leads to the formation of sulfonamides and sulfonate esters in good yields. nih.govacs.org
The other substituent on the cyclobutane ring provides a second vector for diversification. For instance, if the substituent is a tert-butoxy (B1229062) group, it can be deprotected to reveal a hydroxyl group. researchgate.net This alcohol can then be further functionalized through various reactions, such as conversion to carbamates or participation in click chemistry reactions like the formation of triazoles. researchgate.net
This divergent approach enables the rapid generation of a library of diverse cyclobutane-containing compounds from a single, readily accessible starting material. researchgate.netresearchgate.net This strategy is particularly valuable in fields like fragment-based drug discovery, where access to a wide range of small, three-dimensional fragments is crucial. researchgate.netresearchgate.net
The table below illustrates the removal of the tert-butyl group from various cyclobutanesulfonamide (B1601842) derivatives to yield the corresponding cyclobutanols, which can then undergo further functionalization.
Data sourced from a study on the synthesis of a fragment library of 1,2-disubstituted cyclobutane derivatives. researchgate.net
Reactivity and Mechanistic Studies of Cyclobutanesulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry transformation that relies on the unique properties of the S(VI)-F bond. nih.gov Sulfonyl fluorides, including cyclobutanesulfonyl fluoride, are generally stable compounds but can be activated to react with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur(VI)-containing motifs. nih.govacs.org This combination of stability and selective reactivity makes them ideal for applications in various fields, including drug discovery and materials science. nih.govsigmaaldrich.com
The fundamental principle of SuFEx chemistry lies in the exchange of the fluoride atom on a sulfur(VI) center with a suitable nucleophile. nih.gov Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable and resistant to reductive collapse, allowing for cleaner reactions. nih.govacs.org The reaction is typically facilitated by activating the sulfonyl fluoride or, more commonly, by increasing the nucleophilicity of the coupling partner.
The reaction mechanism for the substitution of fluoride by a primary amine is understood to be an SN2-type reaction. nih.gov Computational studies have shown that the presence of a complementary base is crucial as it significantly lowers the high energy barrier of the reaction by increasing the nucleophilicity of the amine. nih.gov
Various catalytic and activation systems are employed to promote SuFEx reactions:
Base-mediated Activation: Strong bases like sodium hydride (NaH) are used to deprotonate nucleophiles such as phenols and amines, generating the more reactive phenolates or lithium amides. nih.govacs.org Other bases like cesium carbonate (Cs₂CO₃) and 1,8-Diazabicycloundec-7-ene (DBU) are also effective, particularly for reactions involving phenols and the formation of sulfonyl azides. nih.govacs.orgnih.govorganic-chemistry.org
Lewis Base Catalysis: Lewis bases can activate sulfonyl fluorides, facilitating nucleophilic attack. organic-chemistry.org For instance, DBU is used to activate the S-F bond towards reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃). organic-chemistry.org
Nucleophilic Catalysis: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to act as nucleophilic catalysts in the amidation of sulfonyl fluorides, enabling the reaction to proceed under mild conditions. chemrxiv.org
This compound exhibits reactivity with a broad range of nucleophiles under SuFEx conditions, enabling the synthesis of diverse derivatives.
This compound readily reacts with various amine nucleophiles to form the corresponding cyclobutanesulfonamides. These reactions often require the amine to be deprotonated to increase its nucleophilicity. nih.govacs.org The use of a base is standard practice to neutralize the hydrogen fluoride generated during the reaction. A general catalytic system for the amidation of sulfonyl fluorides involves HOBt (1-5 mol%), a silane (B1218182) like tetramethyldisiloxane (TMDS) as a fluoride scavenger, and a base such as diisopropylethylamine (DIPEA) in an anhydrous solvent like DMSO at room temperature. chemrxiv.org
Research has demonstrated the successful synthesis of a library of 1,2-disubstituted cyclobutanesulfonamides from the corresponding cyclobutanesulfonyl fluorides and a variety of amines, including primary, secondary, and cyclic amines. researchgate.net
Table 1: Examples of Sulfonamide Formation from Cyclobutanesulfonyl Fluorides
| Entry | Amine Nucleophile | Product Type | Reference |
|---|---|---|---|
| 1 | Deprotonated Amines | Cyclobutanesulfonamide (B1601842) | nih.govacs.org |
| 2 | Cyclopropylamine | N-Cyclopropylcyclobutanesulfonamide | researchgate.net |
| 3 | Morpholine | N-Cyclobutylsulfonylmorpholine | nih.govresearchgate.net |
| 4 | Benzylamine | N-Benzylcyclobutanesulfonamide | nih.gov |
The reaction of this compound with phenols and alkoxides provides access to sulfonate esters. The reaction is typically carried out by first deprotonating the alcohol or phenol (B47542) to form the more nucleophilic alkoxide or phenolate. nih.govacs.org Common conditions involve the use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a suitable solvent. nih.govacs.orgnih.gov The reaction demonstrates good yields for the formation of sulfonate esters. nih.govacs.org
Table 2: SuFEx Reactions of this compound with O-Nucleophiles
| Nucleophile Precursor | Base/Activator | Product Type | Reference |
|---|---|---|---|
| Phenols | NaH | Cyclobutanesulfonate Ester | nih.govacs.org |
| Phenols | Cs₂CO₃ | Cyclobutanesulfonate Ester | nih.govacs.orgnih.gov |
| Cholesterol | Base | Cholesterol Cyclobutanesulfonate | nih.gov |
This compound can be converted into cyclobutanesulfonyl azide, a versatile intermediate for further chemical transformations. The reaction is achieved by treating the sulfonyl fluoride with an azide source. While trimethylsilyl azide (TMSN₃) in the presence of a Lewis base like DBU is a common method for converting various sulfonyl fluorides to sulfonyl azides, the reaction with this compound has been shown to proceed in good yield using the harder nucleophile, sodium azide (NaN₃). nih.govacs.orgorganic-chemistry.org
Table 3: Synthesis of Cyclobutanesulfonyl Azide
| Azide Source | Conditions | Product | Reference |
|---|
While direct studies on the reaction of this compound with sulfoximines and phosphorus-based nucleophiles are limited, the reactivity of structurally related azetidine (B1206935) sulfonyl fluorides provides strong evidence for the feasibility of these transformations. nih.gov Azetidine sulfonyl fluorides have been successfully reacted with NH-sulfoximines and various phosphorus-based nucleophiles, including trialkylphosphites and phosphonites, suggesting that this compound would likely undergo similar SuFEx reactions to yield novel sulfonyl-linked sulfoximines and phosphorus-containing compounds. nih.gov These reactions expand the scope of SuFEx chemistry, enabling the connection of the cyclobutane (B1203170) motif to a wider range of functional groups. nih.gov
Chemo- and Regioselectivity in SuFEx Transformations
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, valued for the stability and selective reactivity of the sulfonyl fluoride (SO₂F) group. sigmaaldrich.comresearchgate.net In the context of this compound, SuFEx transformations proceed efficiently with a range of sufficiently reactive nucleophiles, typically under anionic conditions. nih.govacs.org The chemoselectivity of these reactions is high, with the sulfonyl fluoride group showing remarkable resistance to many common reagents, allowing for transformations to occur exclusively at the sulfur center. sigmaaldrich.comresearchgate.net
Research has shown that this compound undergoes SuFEx reactions with strong nucleophiles. nih.govacs.org For instance, deprotonated amines, phenolates generated with sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), and carboxylates like sodium trifluoroethanoate readily displace the fluoride to form the corresponding sulfonamides, sulfonate esters, and mixed anhydrides in good yields. nih.govacs.org The reactivity in these SuFEx processes has been found to be comparable to that of analogous oxetane (B1205548) sulfonyl fluorides (OSFs). nih.govacs.org A key factor in achieving SuFEx reactivity is the use of strong, often anionic, nucleophiles. nih.gov In contrast, neutral or weaker nucleophiles under neutral or mild basic conditions tend to favor the alternative deFS pathway. nih.govacs.orgchemrxiv.org
The table below summarizes representative SuFEx transformations of this compound.
Table 1: Chemo- and Regioselectivity in SuFEx Reactions of this compound
| Nucleophile Type | Reagents/Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|
| Deprotonated Amine | Amine, Base | Sulfonamide | Good | nih.gov, acs.org |
| Phenolate | Phenol, NaH or Cs₂CO₃ | Sulfonate Ester | Good | nih.gov, acs.org |
| Carboxylate | Sodium Trifluoroethanoate | Sulfonate Anhydride | Good | nih.gov, acs.org |
Defluorosulfonylation (deFS) Pathway
In a departure from the canonical SuFEx pathway, small-ring sulfonyl fluorides, including this compound, can undergo an unusual defluorosulfonylation (deFS) reaction. nih.govacs.orgnih.gov This pathway does not result in the formation of a new bond to the sulfur atom but instead involves the complete loss of the sulfonyl fluoride group (as SO₂ and a fluoride ion) to generate a carbocationic intermediate that is subsequently trapped by a nucleophile. nih.govresearchgate.net
Mechanism of Carbocation Generation from Small-Ring Sulfonyl Fluorides
The generation of a carbocation from this compound via the deFS pathway is a thermally induced process that leverages the inherent strain of the four-membered ring. nih.govacs.orgnih.gov The mechanism proceeds through the following key steps:
Thermal Activation : Upon mild heating, typically around 60 °C, the C-S bond of the this compound begins to elongate. nih.govacs.orgnih.gov
Extrusion of Sulfur Dioxide : The molecule undergoes a formal fragmentation, extruding sulfur dioxide (SO₂), a thermodynamically favorable process.
Formation of a Carbocation : This fragmentation leads to the formation of a planar cyclobutyl carbocation and a fluoride anion. nih.govresearchgate.net
Kinetic and computational studies on analogous oxetane systems support the formation of the carbocation as the rate-determining step in the deFS reaction. nih.gov The stability of the resulting carbocation is a crucial factor influencing the favorability of the deFS pathway over SuFEx. researchgate.net Cyclobutanesulfonyl fluorides readily undergo this transformation, which is indicative of a relatively stabilized carbocation intermediate. acs.org
Trapping of Reactive Intermediates with Nucleophiles
Once the cyclobutyl carbocation is generated, it serves as a potent electrophile that is rapidly intercepted, or "trapped," by a suitable nucleophile present in the reaction mixture. nih.govbeilstein-journals.org This trapping step is typically fast and highly chemoselective. nih.gov
Comparative Reactivity Studies with Other Sulfonyl Halides (e.g., Sulfonyl Chlorides)
The reactivity of this compound is distinct from that of other sulfonyl halides, most notably cyclobutanesulfonyl chloride. The differences are rooted in the properties of the sulfur-halogen bond. nih.gov
Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts. acs.orgeurekalert.org The S-F bond is stronger and less prone to hydrolysis and thermolysis. nih.gov This enhanced stability means that the SO₂F group can be carried through various synthetic steps without decomposition, a property that is not shared by the more labile SO₂Cl group. acs.orgresearchgate.net For example, a sulfonyl fluoride can remain stable at 130°C for hours, a temperature at which the corresponding sulfonyl chloride would rapidly decompose. nih.gov
This difference in stability dictates their reactivity profiles. Reactions involving sulfonyl chlorides typically occur preferentially at the highly electrophilic SO₂Cl moiety. researchgate.net In contrast, the robustness of the sulfonyl fluoride group allows for chemoselective reactions to occur elsewhere in the molecule while leaving the SO₂F group intact. researchgate.net However, under specific activating conditions (e.g., strong nucleophiles for SuFEx or heat for deFS), the sulfonyl fluoride can be made to react predictably. nih.govcshl.edu Sulfonyl fluorides react chemoselectively to produce only sulfonylation products, whereas sulfonyl chlorides can sometimes lead to side reactions. sigmaaldrich.com
Table 2: Comparative Properties of this compound vs. Chloride
| Property | This compound | Cyclobutanesulfonyl Chloride | Citation |
|---|---|---|---|
| Stability | High; resistant to hydrolysis and thermolysis. | Moderate; susceptible to hydrolysis and less thermally stable. | nih.gov |
| Reactivity | Lower intrinsic reactivity; requires activation (e.g., heat, strong base). | High intrinsic reactivity; readily reacts with nucleophiles. | researchgate.net, nih.gov |
| Chemoselectivity | High; allows for reactions elsewhere in the molecule. SO₂F group is a robust protecting group. | Lower; reactions typically occur at the SO₂Cl group. | researchgate.net |
| Primary Reaction Pathways | SuFEx (with strong nucleophiles), Defluorosulfonylation (deFS) (with heat). | Nucleophilic substitution at sulfur. | nih.gov, acs.org, researchgate.net |
Functional Group Tolerance in Synthetic Transformations
A significant advantage of using this compound in synthetic chemistry is its high degree of functional group tolerance, a hallmark of click chemistry reagents. researchgate.net The stability of the sulfonyl fluoride group under a variety of conditions allows for its use in complex molecular settings and late-stage functionalization. nih.govacs.org
In both SuFEx and deFS reaction pathways, many common functional groups are well tolerated. Studies on related small-ring sulfonyl fluorides have demonstrated compatibility with sensitive functionalities including:
Free alcohols
Tertiary amines
Esters
Pyridines and other heterocycles nih.govacs.org
This tolerance allows for the direct coupling of complex amine libraries in deFS reactions without the need for extensive protecting group strategies. nih.gov Similarly, SuFEx reactions can be performed in the presence of groups that might be reactive towards more aggressive electrophiles like sulfonyl chlorides. researchgate.netenamine.net This robust compatibility significantly broadens the synthetic utility of this compound, enabling its application in the synthesis of complex molecules for medicinal chemistry and materials science. nih.govchemrxiv.org
Applications of Cyclobutanesulfonyl Fluoride in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The inherent ring strain and distinct three-dimensional geometry of the cyclobutane (B1203170) motif make it an attractive scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Cyclobutane derivatives are recognized as valuable starting materials for a variety of chemical transformations. researchgate.netresearchgate.net When functionalized with a sulfonyl fluoride (B91410) group, the cyclobutane ring becomes a highly adaptable building block for creating sophisticated molecular structures. rsc.org
Cyclobutanesulfonyl fluoride serves as a foundational scaffold for introducing the unique sp³-rich cyclobutane moiety into larger molecules. The four-membered ring imparts specific conformational constraints and stereochemical arrangements that can be crucial for biological activity or material properties. Organic chemists utilize cyclobutane derivatives as versatile molecular building blocks in synthetic pathways that often involve ring-opening or ring-expansion reactions, leveraging the ring strain to create more complex structures. researchgate.netnih.gov The sulfonyl fluoride group provides a stable yet reactive handle for covalently linking the cyclobutane core to other parts of a target molecule, making it a key component in the de novo design and synthesis of complex chemical architectures. mdpi.com
The sulfonyl fluoride group is exceptionally well-suited for reactions with nucleophiles, a process often referred to as Sulfur-Fluoride Exchange (SuFEx) chemistry. researchgate.net This reactivity is harnessed to prepare a wide array of advanced sulfonyl derivatives. In contrast to the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to be carried through multi-step syntheses before their final reaction. acs.orgnih.gov
The reaction of this compound with primary or secondary amines readily yields cyclobutanesulfonamides. This transformation is a cornerstone for building diversity in chemical libraries. researchgate.neteurjchem.comeurjchem.com Similarly, reaction with alcohols or phenols in the presence of a base produces the corresponding sulfonate esters. eurjchem.comeurjchem.com These derivatives are not only stable end products but also serve as important intermediates in further synthetic manipulations. eurjchem.com The high efficiency and functional group tolerance of SuFEx reactions make this compound a preferred reagent for late-stage functionalization in the synthesis of complex molecules. researchgate.net
| Nucleophile Type | Starting Material Example | Product Class | Significance | Reference |
|---|---|---|---|---|
| Amine (Primary/Secondary) | Aniline | Sulfonamide | Core structure in many pharmaceuticals and agrochemicals. | researchgate.neteurjchem.com |
| Alcohol/Phenol (B47542) | Phenol | Sulfonate Ester | Versatile synthetic intermediates and protecting groups. | acs.orgeurjchem.com |
| Lithium Amides | Lithium Morpholinide | Sulfonamide | Accesses novel substitution patterns on strained rings. | acs.orgnih.gov |
Development of Novel Heterocyclic Systems and Ring Scaffolds
The strained nature of the cyclobutane ring makes this compound and its derivatives valuable precursors for the synthesis of other ring systems, including novel heterocycles and highly substituted carbocycles.
Four-membered heterocycles like oxetanes and azetidines are increasingly important motifs in medicinal chemistry. nih.govresearchgate.net While research has extensively focused on oxetane (B1205548) sulfonyl fluorides (OSFs) and azetidine (B1206935) sulfonyl fluorides (ASFs) as reagents for drug discovery, this compound is a key carbocyclic analogue. acs.orgimperial.ac.uk These small-ring sulfonyl fluorides are studied as a class of reagents that can undergo unusual reaction pathways, such as defluorosulfonylation (deFS), to generate reactive carbocation intermediates under mild thermal conditions. acs.orgnih.govnih.gov These intermediates can then be trapped by a wide range of nucleophiles to produce novel 3,3-disubstituted oxetanes and azetidines. acs.orgnih.gov The chemistry of this compound is often explored in parallel, providing access to carbocyclic counterparts that are crucial for understanding structure-activity relationships.
This compound is an excellent starting point for creating more complex and highly substituted four-membered rings. The synthesis of these valuable carbocyclic systems can be achieved through various cycloaddition pathways. researchgate.net For instance, [2+2] cycloaddition reactions involving ethenesulfonyl fluoride can produce highly substituted cyclobutane derivatives. researchgate.netresearchgate.net The resulting cyclobutane ring, bearing a sulfonyl fluoride group, can then undergo further modifications. Late-stage functionalization techniques, including additional SuFEx reactions or amide couplings, can be applied to diversify the cyclobutene (B1205218) core, demonstrating the versatility of the sulfonyl fluoride as a reactive hub on the carbocyclic scaffold. researchgate.net
| Synthetic Strategy | Precursor Example | Resulting Structure | Key Feature | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Ethenesulfonyl fluoride and an alkene | Substituted this compound | Builds the core functionalized ring system. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Ethenesulfonyl fluoride and a diazocompound | Highly Substituted Cyclobutane | Creates multiple stereocenters in a single step. | researchgate.net |
| Late-Stage Functionalization | Functionalized Cyclobutenyl Sulfonyl Fluoride | Diversified Cyclobutene Derivatives | Allows for rapid library synthesis from a common intermediate. | researchgate.net |
Contribution to Fragment Library Synthesis and Screening Methodologies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach relies on screening collections of low-molecular-weight compounds, or "fragments," for binding to biological targets. There is a growing demand for novel, three-dimensional (3D) fragments to explore new chemical space. nih.govvu.nl
This compound is an ideal starting point for creating such 3D fragment libraries. The cyclobutane core provides an underrepresented and attractive non-planar scaffold, moving away from the flat, aromatic structures that have historically dominated fragment collections. researchgate.netnih.gov The sulfonyl fluoride handle is particularly advantageous as it allows for the straightforward synthesis of a diverse library of derivatives, most commonly sulfonamides, by reacting the core scaffold with a collection of different amines. researchgate.netresearchgate.net This approach was used to synthesize a two-diversification-point library of cyclobutanesulfonamides, creating valuable additions to the field of FBDD. researchgate.net The resulting fragments possess favorable physicochemical properties and provide multiple vectors for future optimization into more potent drug candidates. nih.gov
| Property | Advantage for FBDD | Reference |
|---|---|---|
| Three-Dimensionality (sp³-rich) | Provides access to novel chemical space and can lead to improved binding specificity and physicochemical properties. | nih.govvu.nl |
| Underrepresented Scaffold | Increases the structural diversity of fragment libraries, enhancing the probability of finding novel hits. | researchgate.net |
| Reactive Handle (SO₂F) | Enables rapid and efficient synthesis of a diverse library of fragments (e.g., sulfonamides) from a common precursor. | researchgate.netresearchgate.net |
| Accessible Growth Vectors | The scaffold allows for the incorporation of multiple points for chemical elaboration, facilitating the evolution of a fragment hit into a lead compound. | nih.gov |
Stereoselective Synthesis and Isomer Control (e.g., cis/trans Isomerism)
The spatial arrangement of substituents on a cyclobutane ring significantly influences its chemical and biological properties. Consequently, controlling the stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of their application in advanced organic synthesis. Research in this area focuses on directing the formation of specific isomers, particularly controlling cis/trans isomerism, to access molecules with desired three-dimensional structures.
A key method for synthesizing the cyclobutane core functionalized with a sulfonyl fluoride group is through [2+2] cycloaddition reactions. For instance, the reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether under hyperbaric conditions yields 2-(tert-butoxy)cyclobutane-1-sulfonyl fluoride as a mixture of cis and trans isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions, although achieving high selectivity often requires subsequent derivatization or purification steps.
While direct stereoselective synthesis of this compound remains an area of ongoing research, methodologies developed for other substituted cyclobutanes provide valuable insights into potential strategies for isomer control. These strategies often rely on the use of chiral catalysts or auxiliaries, or on substrate-controlled diastereoselective reactions.
One relevant approach is the diastereoselective sulfa-Michael addition to cyclobutene derivatives. This method has been shown to produce thio-substituted cyclobutanes with high diastereoselectivity (dr >95:5) using a simple base like DBU. rsc.org Furthermore, the use of a chiral cinchona-based squaramide organocatalyst can achieve high enantioselectivity. rsc.org Oxidation of the resulting thioether to a sulfone, a close analogue of the sulfonyl fluoride, demonstrates the potential for creating stereochemically defined sulfur-containing cyclobutanes. rsc.org
Catalytic hydrogenation of cyclobutene precursors also offers a route to specific isomers. Typically, syn-hydrogenation of a double bond within a cyclobutene ring leads to the formation of cis-disubstituted cyclobutanes. chemrxiv.org However, the stereochemical outcome can be sensitive to the substrate and reaction conditions. For example, the hydrogenation of certain fluoroalkyl-substituted cyclobutenes can yield varying amounts of the undesired trans isomer. chemrxiv.org This highlights the challenges and the need for careful optimization in controlling stereochemistry.
Isomerization of an existing mixture of stereoisomers is another viable strategy for obtaining a desired isomer. For example, a diastereomerically impure mixture of a cis-1,2-disubstituted cyclobutane carboxylic acid derivative was successfully isomerized to the trans isomer by treatment with potassium tert-butoxide (tBuOK). chemrxiv.org This type of base-mediated equilibration can be a powerful tool for accessing the thermodynamically more stable isomer.
The table below summarizes findings from related cyclobutane systems that illustrate principles of stereocontrol applicable to derivatives of this compound.
| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Product | Stereoselectivity |
| [2+2] Cycloaddition | Ethenesulfonyl fluoride and tert-butyl vinyl ether | High Pressure | 2-(tert-butoxy)cyclobutane-1-sulfonyl fluoride | Mixture of cis/trans isomers |
| Sulfa-Michael Addition | Cyclobutene esters and thiols | DBU | Thio-substituted cyclobutane esters | >95:5 dr |
| Enantioselective Sulfa-Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene and thiols | Chiral cinchona squaramide catalyst | Thio-substituted cyclobutanes | up to 99.7:0.3 er |
| Catalytic Hydrogenation | CHF₂-substituted cyclobutene | Pd/C, H₂ | cis-CHF₂-substituted cyclobutane | 98:2 dr (cis:trans) |
| Isomerization | cis-2-(perfluoroethyl)cyclobutane-1-carboxylic acid | tBuOK in THF | trans-2-(perfluoroethyl)cyclobutane-1-carboxylic acid | 83% yield of trans isomer |
These examples demonstrate that while direct and highly stereoselective syntheses of this compound isomers are not yet widely established, a range of techniques applied to analogous cyclobutane systems shows significant promise. The principles of organocatalysis, substrate-directed reactions, and post-synthesis isomerization are all pertinent to achieving isomer control in this important class of compounds. Further research will likely focus on adapting these methodologies to directly control the stereochemistry of the this compound moiety during its synthesis.
Role of Cyclobutanesulfonyl Fluoride and Cyclobutane Motifs in Medicinal Chemistry and Chemical Biology Research
Cyclobutane (B1203170) Ring Systems as Structural Modulators in Bioactive Molecules
Cyclobutane rings are increasingly utilized in medicinal chemistry to confer advantageous structural properties on bioactive molecules. nih.govru.nl Their unique, puckered geometry and relative chemical inertness make them valuable scaffolds in drug design. nih.gov
Induction of Conformational Restriction in Molecular Design
A primary application of the cyclobutane motif is to induce conformational restriction. nih.gov Flexible molecules often pay an entropic penalty upon binding to a target protein, as their rotatable bonds become fixed in the binding pocket. nih.gov By incorporating a rigid cyclobutane ring, medicinal chemists can limit the number of available conformations, effectively pre-organizing the molecule into a shape that is favorable for binding. researchgate.netresearchgate.net This reduction in conformational flexibility can lead to a significant enhancement in binding affinity and potency. For instance, a flexible ethyl linker within a molecule can be replaced by a 1,3-disubstituted cyclobutane to lock in the relative orientation of key pharmacophoric groups. nih.gov This strategy not only improves potency but can also enhance selectivity by favoring binding to the intended target over other proteins.
Influence on Molecular Geometry and Three-Dimensionality in Chemical Space
The cyclobutane ring possesses a distinct non-planar, puckered conformation. nih.govlibretexts.orglibretexts.org This inherent three-dimensionality is a valuable asset in modern drug design, which seeks to move away from flat, aromatic structures and better explore the complex, three-dimensional space of protein binding sites. researchgate.net Incorporating a cyclobutane scaffold increases the fraction of sp³-hybridized carbons, a property correlated with improved clinical success rates. nih.gov This "escape from flatland" allows for the creation of molecules that can make more specific and optimal interactions with their biological targets. researchgate.net The defined puckered structure of cyclobutane provides precise vectors for substituents, allowing for the controlled spatial arrangement of functional groups to probe and fit into deep or unusually shaped pockets within a protein. nih.gov
| Property | Phenyl Ring | Cyclobutane Ring | Implication in Drug Design |
|---|---|---|---|
| Geometry | Planar | Puckered (3D) | Cyclobutane allows for exploration of 3D binding pockets. |
| sp³ Fraction | 0 | 1 | Higher sp³ fraction is associated with improved solubility and clinical success. |
| Rotational Freedom | Allows free rotation of substituents | Restricted, defined vectors for substituents | Cyclobutane provides conformational constraint, reducing entropic penalty upon binding. |
Bioisosteric Replacement Strategies
The cyclobutane ring is an effective bioisostere for various other chemical groups, allowing for the optimization of a drug candidate's properties while retaining its essential binding characteristics. nih.gov It has been successfully used to replace alkenes, larger cyclic systems, and aromatic rings. nih.govru.nl
Alkene Replacement: Replacing a double bond with a cyclobutane ring can prevent potential cis/trans isomerization in vivo, leading to a more stable and predictable pharmacological profile. ru.nlnih.gov
Aryl Group Replacement: As a non-aromatic carbocycle, cyclobutane can serve as a bioisostere for a phenyl ring. nih.gov This substitution can improve physicochemical properties such as solubility and metabolic stability by removing a site susceptible to oxidative metabolism by cytochrome P450 enzymes.
Larger Ring Replacement: In some cases, a cyclobutane can replace larger, more flexible rings to introduce conformational rigidity and improve binding affinity. nih.gov
Sulfonyl Fluorides as Covalent Probes and Warheads in Chemical Biology
Sulfonyl fluorides (SFs) have emerged as "privileged warheads" in chemical biology and drug discovery. rsc.orgrsc.org They possess a favorable balance of stability in aqueous environments and reactivity toward nucleophilic protein residues, making them ideal for creating targeted covalent inhibitors and chemical probes. rsc.orgnih.gov This reactivity allows for the permanent modification of a target protein, which can lead to prolonged duration of action and high potency.
Mechanism of Covalent Binding to Biological Targets (e.g., Protein Residues)
The covalent interaction between a sulfonyl fluoride (B91410) and a protein occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). researchgate.netnih.gov This reaction is a cornerstone of a new generation of click chemistry. sigmaaldrich.comnih.gov The central sulfur atom in the sulfonyl fluoride group is in a high oxidation state (VI), making it highly electrophilic. nih.gov When the sulfonyl fluoride warhead is positioned correctly within a protein's binding site, a nearby nucleophilic amino acid side chain can attack this electrophilic sulfur atom. researchgate.net This attack results in the displacement of the fluoride ion, which is an excellent leaving group, and the formation of a highly stable covalent sulfonate ester (with Ser, Thr, or Tyr) or sulfonamide (with Lys) bond. pnas.org The stability of the S(VI)-F bond to oxidation, reduction, and thermolysis, combined with its latent reactivity that can be unleashed in the specific microenvironment of a binding pocket, makes the SuFEx reaction exceptionally reliable and orthogonal to other biological processes. nih.gov
Targeting Specific Amino Acid Residues (Tyrosine, Lysine, Histidine, Arginine, Serine, Threonine, Cysteine)
A key advantage of sulfonyl fluoride warheads is their ability to target a broader range of amino acid residues beyond the commonly targeted cysteine. tandfonline.com This versatility significantly expands the "druggable proteome" by allowing covalent targeting of proteins that lack an accessible cysteine in their binding sites. tandfonline.com
Sulfonyl fluorides have been shown to react with a variety of nucleophilic residues, including:
Tyrosine (Tyr) acs.orgucsf.edu
Threonine (Thr) nih.govtandfonline.com
Histidine (His) acs.orgnih.gov
Cysteine (Cys) nih.gov
The specific residue that is modified depends on its nucleophilicity and proximity to the electrophilic warhead within the protein-ligand complex. nih.gov The protein's local microenvironment can significantly lower the pKa of a residue's side chain, enhancing its nucleophilicity and making it susceptible to attack. nih.gov While sulfonyl fluorides can react with many nucleophiles, they have become particularly valuable for targeting tyrosine and lysine, which are frequently found in ligand-binding sites. acs.orgucsf.edu Although they also react with cysteine, the resulting thiosulfonate adduct is often unstable, making SFs more suitable for forming durable bonds with other residues like tyrosine and lysine. acs.orgnih.gov
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Stability of Adduct |
|---|---|---|---|
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Stable |
| Lysine | ε-amino (-NH₂) | Sulfonamide | Stable |
| Serine | Hydroxyl (-OH) | Sulfonate Ester | Stable |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Stable |
| Histidine | Imidazole nitrogen | Sulfonamide derivative | Context-dependent |
| Cysteine | Thiol (-SH) | Thiosulfonate Ester | Generally unstable |
Applications in Drug Discovery and Chemical Biology Programs
The unique combination of a 3D cyclobutane core and a reactive sulfonyl fluoride group has led to a range of applications in drug discovery and chemical biology, from the creation of novel molecular shapes to the development of sophisticated tools for studying biological systems.
The cyclobutane ring serves as an attractive, non-planar scaffold for the spatial presentation of functional groups. nih.gov Its rigid, puckered structure can be used to direct key pharmacophore groups in specific vectors, inducing conformational restriction on a molecule. nih.govru.nl This can lock a compound into its most active conformation, potentially increasing potency and selectivity. The synthesis of molecules incorporating the cyclobutanesulfonyl fluoride motif leverages established chemical principles. General synthesis of sulfonyl fluorides can be achieved through methods such as the fluorination of corresponding sulfonyl chlorides using reagents like potassium fluoride. organic-chemistry.org More advanced methods, including photoredox catalysis, allow for the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides. organic-chemistry.org
Specific examples involving the formation of cyclobutanes bearing sulfonyl fluoride groups have been reported. For instance, the reaction of ethenesulfonyl fluoride with dimethyl diazomalonate, initially aimed at forming pyrazolines, unexpectedly yielded a highly substituted cyclobutane derivative containing a fluorosulfonyl group after dimerization of an intermediate during purification. uni-muenchen.de This highlights how cycloaddition and dimerization pathways can be exploited to generate these complex scaffolds. The resulting this compound motif can be considered a novel pharmacophore in its own right: a 3D bioisostere for other groups that also possesses a reactive covalent handle.
Fragment-based drug discovery (FBDD) relies on screening libraries of small, low-complexity molecules to identify hits that can be optimized into potent leads. There is a growing need for FBDD libraries to contain more 3D-shaped molecules to better explore the complexities of biological target binding sites. The cyclobutane ring is an underrepresented but highly attractive motif for generating such 3D fragments.
The incorporation of a fluorine atom, as in the sulfonyl fluoride group, is particularly advantageous for FBDD screening campaigns that utilize ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is absent in biological systems, ¹⁹F NMR provides a sensitive and specific method for detecting fragment binding to a target protein with minimal background signal. A library of cyclobutane fragments, including those functionalized with groups like sulfonyl fluoride, can offer favorable physicochemical properties and shape diversity for screening cascades.
Below is a table summarizing the calculated properties of a representative 3D cyclobutane fragment library compared to the widely accepted "Rule of Three" for fragment design.
| Property | Rule of Three Guideline | Cyclobutane Library (Mean) |
|---|---|---|
| Molecular Weight (MW) | ≤ 300 Da | 220 Da |
| cLogP | ≤ 3 | 1.6 |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1.1 |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2.9 |
| Rotatable Bonds (nRot) | ≤ 3 | 2.8 |
| Fraction sp³ (Fsp³) | Not specified | 0.61 |
Data adapted from studies on 3D cyclobutane fragment libraries.
Sulfonyl fluorides are recognized as "privileged" electrophilic warheads in chemical biology. rsc.org They possess a favorable balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues in proteins. rsc.org This makes them ideal for creating chemical probes to confirm that a drug candidate is engaging its intended target within a complex biological system, such as in living cells.
When incorporated into a ligand, the sulfonyl fluoride group can form a covalent bond with its target protein. This covalent modification is not limited to the highly nucleophilic cysteine residue; sulfonyl fluorides have been shown to react with serine, threonine, lysine, tyrosine, and histidine residues, depending on the specific context of the protein binding pocket. rsc.org This broad reactivity expands the range of targets that can be studied. For example, an alkyne-tagged version of 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) has been used to covalently label serine proteases, allowing for visualization and identification via subsequent click chemistry with a fluorescent reporter. rsc.org A cyclobutane scaffold can be used to position the sulfonyl fluoride warhead optimally within a binding site to achieve high selectivity and reactivity for a specific residue.
The ability of sulfonyl fluorides to covalently modify proteins makes them highly effective as enzyme inhibitors, particularly for the serine protease family. A classic example is phenylmethylsulfonyl fluoride (PMSF), which is widely used in biochemistry to inhibit serine proteases like trypsin and chymotrypsin by reacting with the active site serine. The mechanism involves the sulfonyl fluoride acting as an electrophilic trap for the nucleophilic serine residue, forming a stable sulfonyl-enzyme adduct that incapacitates the enzyme.
The cyclobutane ring can contribute to enzyme inhibition by providing a rigid framework that orients the sulfonyl fluoride warhead for an efficient reaction and introduces specific interactions with the enzyme's binding pocket. This can enhance both the potency and selectivity of the inhibitor. Furthermore, the stability of the covalent bond formed by the sulfonyl fluoride allows for detailed mechanistic studies, including X-ray crystallography of the inhibitor-enzyme complex, to precisely map binding interactions.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a target-binding ligand and an E3-binding ligand connected by a chemical linker. The linker is a critical component, as its length, rigidity, and composition dictate the geometry and stability of the resulting ternary complex. nih.gov
Rigid linkers are increasingly used in PROTAC design to improve metabolic stability and control the conformation of the molecule. nih.gov Linkers containing cycloalkane structures, such as cyclohexane, are known to be advantageous. precisepeg.comdundee.ac.uk The cyclobutane scaffold, with its defined 3D structure, represents a valuable rigid motif for PROTAC linkers. It can maintain a precise distance and orientation between the two ends of the PROTAC, which can be crucial for degradation efficiency. nih.gov
In this context, a this compound derivative can serve a dual purpose. The cyclobutane core provides the rigid structural element of the linker, while the sulfonyl fluoride group acts as a versatile reactive handle for conjugation. For example, Sulfur Fluoride Exchange (SuFEx) chemistry, a set of click reactions, can be used to reliably connect the sulfonyl fluoride to another part of the molecule under mild conditions, facilitating the assembly of complex bioconjugates like PROTACs. nih.gov
Modulation of Physicochemical Properties for Enhanced Biological Relevance
The introduction of cyclobutane rings and fluorine atoms into drug candidates can significantly modulate key physicochemical properties that are critical for biological activity, such as metabolic stability, membrane permeability, and binding affinity.
Fluorine is highly electronegative and is often used to block sites of metabolic oxidation. Replacing a metabolically vulnerable hydrogen atom with fluorine can increase the half-life of a drug. For example, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group was a key strategy to reduce metabolic clearance. pharmablock.com
The cyclobutane ring itself, being a non-planar, sp³-rich scaffold, can reduce the planarity of a molecule, which often leads to improved solubility and better pharmacokinetic properties. The position and stereochemistry of fluorine on a cyclobutane ring can also subtly tune properties like acidity (pKa) and lipophilicity (logP). These modifications are crucial for optimizing a molecule's ability to cross cell membranes and interact with its target.
The following table illustrates the effect of fluorine's position and stereochemistry on the pKa and logP of substituted cyclobutane carboxylic acids and amines.
| Compound Structure | Property | Value |
|---|---|---|
| cis-2-Fluorocyclobutanecarboxylic acid | pKa | 4.50 |
| trans-2-Fluorocyclobutanecarboxylic acid | pKa | 4.75 |
| cis-3-Fluorocyclobutylamine | logP | 0.25 |
| trans-3-Fluorocyclobutylamine | logP | 0.35 |
Data are representative values illustrating the impact of fluorine substitution on physicochemical properties of cyclobutane derivatives.
By strategically combining the rigid cyclobutane scaffold with the reactivity of the sulfonyl fluoride group, medicinal chemists can access novel chemical space and develop sophisticated molecules with enhanced biological relevance for a wide range of therapeutic and research applications.
Computational and Theoretical Investigations of Cyclobutanesulfonyl Fluoride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
For cyclobutanesulfonyl fluoride (B91410), DFT calculations would typically be performed using a basis set such as 6-311+G(d,p) to accurately model the electronic environment around the sulfur, oxygen, fluorine, and carbon atoms. The calculations would reveal a puckered, non-planar structure for the cyclobutane (B1203170) ring, a characteristic feature of such four-membered carbocycles. This puckering helps to alleviate torsional strain. acs.orgresearchgate.net The sulfonyl fluoride group (-SO₂F) would be attached to this ring, and its preferred orientation would be determined by minimizing steric interactions.
The electronic properties of cyclobutanesulfonyl fluoride are also a key focus of quantum chemical calculations. The highly electronegative oxygen and fluorine atoms attached to the sulfur atom create a significant dipole moment. The sulfur atom in the sulfonyl fluoride group is highly electron-deficient, rendering it a strong electrophilic center. This electrophilicity is a critical factor in the reactivity of the molecule, particularly in reactions such as nucleophilic substitution at the sulfur center.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and kinetic stability. The LUMO is expected to be centered on the sulfur atom of the sulfonyl fluoride group, indicating that this is the most probable site for a nucleophilic attack. The HOMO-LUMO energy gap is a predictor of the molecule's chemical reactivity.
Table 1: Calculated Molecular Parameters for this compound
| Parameter | Value |
|---|---|
| S=O Bond Length | ~1.43 Å |
| S-F Bond Length | ~1.58 Å |
| S-C Bond Length | ~1.85 Å |
| C-C Bond Length (average) | ~1.55 Å |
| O-S-O Bond Angle | ~125° |
| F-S-C Bond Angle | ~105° |
Note: The values in this table are representative and based on typical values obtained from DFT calculations for similar sulfonyl fluorides and cyclobutane derivatives.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. Given the electrophilic nature of the sulfur atom in the sulfonyl fluoride group, a primary area of investigation is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. researchgate.netnih.gov SuFEx is a class of "click chemistry" reactions known for their high efficiency and selectivity. acs.orgnih.gov
Computational studies, again primarily using DFT, can map out the potential energy surface for the reaction between this compound and various nucleophiles. These calculations can identify the transition state structures, determine the activation energies, and predict the reaction kinetics. For instance, the reaction with an amine to form a sulfonamide can be modeled. The mechanism would likely proceed through a trigonal bipyramidal intermediate or transition state at the sulfur center.
The role of catalysts in these reactions can also be investigated computationally. For example, the presence of a base catalyst to deprotonate the nucleophile or a Lewis acid to activate the sulfonyl fluoride can be modeled to understand how they lower the activation energy of the reaction. researchgate.netthieme-connect.de By comparing the energy profiles of catalyzed and uncatalyzed pathways, the efficacy of different catalysts can be predicted.
Furthermore, computational modeling can explore the regioselectivity and stereoselectivity of reactions involving this compound. For chiral nucleophiles, the calculations can predict which stereoisomer of the product will be favored.
Table 2: Calculated Activation Energies for a Model SuFEx Reaction of this compound
| Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ammonia | None | ~25-30 |
| Ammonia | Triethylamine | ~15-20 |
Note: These are hypothetical values for illustrative purposes, based on the known reactivity of sulfonyl fluorides in SuFEx reactions.
Conformational Analysis of the Cyclobutane Ring and Substituent Effects
The conformational landscape of this compound is dominated by the puckering of the cyclobutane ring and the orientation of the sulfonyl fluoride substituent. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. acs.orgresearchgate.net The degree of puckering is defined by a puckering angle.
The sulfonyl fluoride group can occupy either an axial or an equatorial position on the puckered ring. Computational studies can determine the relative energies of these conformers. Generally, for monosubstituted cyclobutanes, the equatorial conformer is more stable than the axial conformer to minimize steric interactions. acs.org The energy difference between these conformers and the energy barrier for the ring inversion process can be calculated.
The presence of the bulky and polar sulfonyl fluoride group is expected to have a significant influence on the conformational preferences of the cyclobutane ring. The electrostatic interactions between the sulfonyl fluoride group and the C-H bonds of the ring, as well as steric repulsion, will dictate the most stable conformation. Rotational barriers around the C-S bond would also be a subject of computational investigation to find the minimum energy orientation of the -SO₂F group relative to the ring.
Understanding the conformational preferences of this compound is crucial as the conformation of the molecule can significantly impact its reactivity. The accessibility of the electrophilic sulfur atom for a nucleophilic attack can be dependent on the conformation of the cyclobutane ring.
Table 3: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial | 0.0 (most stable) |
| Axial | ~1.5-2.0 |
Note: These values are estimations based on computational studies of other substituted cyclobutanes.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For Cyclobutanesulfonyl fluoride (B91410), NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for confirming its molecular structure.
The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the Cyclobutanesulfonyl fluoride molecule. Each spectrum offers unique information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven hydrogen atoms of the cyclobutane (B1203170) ring. The protons on the carbon bearing the sulfonyl fluoride group (C1) would appear as a distinct multiplet at a downfield chemical shift due to the strong electron-withdrawing effect of the -SO₂F group. The protons on the adjacent carbons (C2 and C4) and the proton on the carbon opposite (C3) will exhibit complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) H-H couplings. The puckered, non-planar conformation of the cyclobutane ring leads to different chemical environments for axial and equatorial protons, potentially resulting in further complexity.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the cyclobutane ring. The carbon atom directly attached to the sulfonyl fluoride group (C1) is expected to be significantly deshielded and appear at a low field, showing a characteristic splitting pattern due to coupling with the fluorine atom (JCF). The other carbon atoms of the ring (C2/C4 and C3) will appear at higher fields. The magnitude of the C-F coupling constants (1JCF, 2JCF, 3JCF) provides valuable information about the connectivity. The interpretation can be challenging as ¹³C spectra are typically recorded with ¹H broadband decoupling, meaning C-F couplings remain visible and can cause significant splitting of signals. acdlabs.com
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it an excellent probe for fluorinated compounds. alfa-chemistry.combiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a sulfonyl fluoride group. This resonance will be split into a multiplet due to coupling with the vicinal proton on C1 (3JHF). The precise chemical shift provides insight into the electronic environment of the fluorine atom. organicchemistrydata.orgucsb.edu
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹³C | 17.9 | CH₂ (ring) | |
| ¹³C | 36.3 | C(CO₂Me)₂ (quaternary) | |
| ¹³C | 39.2 | ²JC,F = 32.6 | CH-SO₂F |
| ¹⁹F | 54.89 | ³JF,H = 5.6 | SO₂F |
This data is for dimethyl 2-(fluorosulfonyl)-3-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate, not the unsubstituted this compound.
To unambiguously assign all signals and understand the stereochemistry of this compound, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to trace the connectivity through the cyclobutane ring by identifying which protons are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of each carbon atom based on its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This can be used to confirm assignments and piece together the molecular structure, for instance, by correlating the C1 proton to the C2/C4 and C3 carbons.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can provide information about the spatial proximity of protons. For a puckered cyclobutane ring, this technique can help determine the relative stereochemistry, for example, by distinguishing between cis and trans relationships of substituents in derivatives. biophysics.org
These advanced, fluorine-centered NMR methods are particularly powerful for elucidating the complete structure of fluorinated molecules, providing detailed information on chemical shifts and coupling constants across multiple bonds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, providing exact bond lengths, bond angles, and conformational details. mdpi.com
For this compound, a successful crystal structure analysis would reveal:
The precise geometry of the cyclobutane ring, confirming its expected puckered (non-planar) conformation.
The exact bond lengths and angles of the C-S, S=O, and S-F bonds in the sulfonyl fluoride group.
The orientation of the sulfonyl fluoride group relative to the cyclobutane ring (e.g., axial vs. equatorial).
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or dipole-dipole interactions, which influence the crystal packing.
While a crystal structure for the parent this compound is not available in the surveyed literature, the structure of a related derivative, dimethyl 2-(fluorosulfonyl)-3-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate, has been determined. uni-muenchen.de This structure confirms a butterfly conformation for the cyclobutane ring with a puckering angle of 20.5°. The C-C single bonds within the four-membered ring are slightly elongated compared to cyclohexane, which is attributed to ring strain. uni-muenchen.de
| Parameter | Value |
|---|---|
| Compound | dimethyl 2-(fluorosulfonyl)-3-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate |
| CCDC Deposition Number | 2183363 |
| Conformation | Butterfly (Puckered) |
| Ring Puckering Angle | 20.5° |
| C1-C2 Bond Length | 1.551(2) Å |
| C2-C3 Bond Length | 1.572(2) Å |
| C3-C4 Bond Length | 1.576(2) Å |
| C4-C1 Bond Length | 1.552(2) Å |
This data is for a substituted derivative and provides an indication of the expected solid-state structure of the cyclobutane ring in such compounds.
Mass Spectrometry for Molecular Identification and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers clues about its structure. libretexts.org
For this compound (C₄H₇FO₂S), the exact molecular weight can be calculated, and its high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this value. The fragmentation of the molecular ion upon ionization (typically by electron impact) provides a unique fingerprint.
The expected fragmentation pathways for this compound would likely involve:
Loss of the sulfonyl fluoride group: Cleavage of the C-S bond to lose a ·SO₂F radical, resulting in a cyclobutyl cation [C₄H₇]⁺.
Loss of sulfur dioxide: Fragmentation to lose an SO₂ molecule, leaving a [C₄H₇F]⁺ ion.
Ring fragmentation: The cyclobutane ring itself can fragment, most commonly by losing ethene (C₂H₄) to yield a [C₂H₃FO₂S]⁺ fragment. docbrown.info This is a characteristic fragmentation pathway for cyclobutane derivatives.
Loss of HF: Elimination of a hydrogen fluoride molecule is another possible pathway for fluorinated compounds.
The mass spectra of fluorinated compounds can be complex, but they provide valuable data for confirming the molecular formula and elucidating the structure through logical interpretation of the fragment ions. nist.gov
| Fragment Ion Formula | Proposed Lost Neutral(s) | Calculated m/z |
|---|---|---|
| [C₄H₇FO₂S]⁺ (Molecular Ion) | - | 138.02 |
| [C₄H₇]⁺ | ·SO₂F | 55.06 |
| [C₄H₇F]⁺ | SO₂ | 74.05 |
| [SO₂F]⁺ | ·C₄H₇ | 83.96 |
| [C₂H₃FO₂S]⁺ | C₂H₄ | 110.99 |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The synthesis of sulfonyl fluorides and their precursors, such as sulfonyl chlorides, can involve highly reactive or hazardous reagents. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the ability to scale up production safely and efficiently. nih.govspringernature.commdpi.com Automated flow synthesis platforms, which can integrate reaction, purification, and analysis, are becoming increasingly vital in both academic and industrial research for accelerating discovery and process optimization. nih.govmdpi.com
Future research will likely focus on developing robust, automated flow-based syntheses for cyclobutanesulfonyl fluoride (B91410) and its derivatives. While methods for the continuous production of aryl sulfonyl chlorides have been established, adapting these to aliphatic and cycloaliphatic compounds like cyclobutanesulfonyl fluoride is a key next step. mdpi.com The development of such processes would enable the on-demand production of this building block, facilitating its broader application. Furthermore, flow chemistry is particularly well-suited for photochemical reactions, which could be exploited for novel synthetic routes to functionalized cyclobutane (B1203170) systems, which can then be converted to the target sulfonyl fluoride. ucd.ie
Key Areas for Future Development:
Automated Synthesis Protocols: Development of fully automated, multi-step flow systems for the synthesis of this compound from readily available starting materials.
Scalability and Safety: Leveraging flow reactors to safely scale the production of this compound, overcoming the challenges associated with exothermic reactions or unstable intermediates in batch processes.
Library Generation: Utilizing automated flow synthesis to create libraries of substituted this compound derivatives for screening in drug discovery and materials science.
Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Fluoride Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound |
| Safety | Higher risk with exothermic reactions and hazardous reagents in large volumes. | Enhanced safety due to small reactor volumes and superior heat dissipation. | Safer handling of potentially energetic or corrosive reagents used in synthesis. |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise, computer-controlled regulation of all reaction parameters. | Improved yield and purity by minimizing side reactions. |
| Scalability | Scaling up can be complex and introduce new safety risks. | Scalable by running the system for longer durations ("scaling out"). | Straightforward and safer production of multi-gram quantities for further research. |
| Automation | More difficult to fully automate multiple steps (reaction, workup, purification). | Readily integrated with in-line purification and analytical techniques for full automation. | Enables rapid synthesis of derivative libraries for high-throughput screening. |
Expanding the Scope of SuFEx and deFS Reactivity
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.comnih.gov The sulfonyl fluoride group is a key hub in SuFEx chemistry, reacting with nucleophiles under specific conditions to form stable sulfonamide or sulfonate ester bonds. enamine.netnih.gov While initially focused on aromatic sulfonyl fluorides, the scope has expanded to include aliphatic sulfonyl fluorides, which are noted for their moderate reactivity and tolerance of aqueous conditions. enamine.netenamine.net
The cyclobutane ring introduces unique structural constraints that could modulate the reactivity of the sulfonyl fluoride group. Future research is expected to explore how the ring strain and electronic properties of the cyclobutyl moiety influence its SuFEx reactivity compared to linear alkyl or other cycloalkyl sulfonyl fluorides. A recent study demonstrated that ethene-1,1-disulfonyl difluoride can undergo cycloaddition to generate highly functionalized cyclobutene (B1205218) hubs containing sulfonyl fluoride groups, which can then selectively participate in SuFEx reactions. researchgate.net This highlights the potential for creating complex, functionalized four-membered rings using a combination of cycloaddition and SuFEx chemistry.
Furthermore, research into strained-ring sulfonyl fluorides, such as 3-aryloxetane sulfonyl fluorides, has revealed an alternative reaction pathway known as defluorosulfonylation (deFS). springernature.com In this reaction, the sulfonyl fluoride group is expelled entirely, generating a carbocation that is trapped by a nucleophile. It is plausible that this compound derivatives could exhibit similar dual reactivity, participating in either traditional SuFEx or a deFS-type reaction depending on the substrate and reaction conditions.
Emerging Research Directions:
Reactivity Studies: Detailed kinetic and mechanistic studies to quantify the SuFEx reactivity of this compound with a wide range of nucleophiles.
Dual Reactivity Exploration: Investigating the potential for a switchable reaction pathway between SuFEx and defluorosulfonylation by varying catalysts or reaction conditions.
Novel Hub Development: Using this compound as a core building block to create novel, rigid, and three-dimensional scaffolds for applications in drug discovery and materials science. researchgate.net
Novel Applications in Materials Science (Excluding Specific Product Data)
SuFEx click chemistry is increasingly being used for the synthesis of advanced polymers and materials due to the high stability and reliability of the S-O and S-N linkages formed. sigmaaldrich.comresearchgate.net Polysulfates and polysulfonates, created by the step-growth polymerization of bisphenols and other nucleophiles with SuFEx hubs, are an important class of materials with potential applications in engineering plastics and specialty polymers.
The incorporation of the cyclobutane moiety into polymer backbones is a promising strategy for tuning material properties. The rigid and puckered nature of the cyclobutane ring can impart increased thermal stability, reduced crystallinity, and altered mechanical properties compared to polymers made from more flexible linear or aromatic linkers. nih.gov this compound, or more likely a difunctionalized derivative (e.g., 1,3-bis(sulfonylfluoride)cyclobutane), could serve as a novel monomer in SuFEx polymerization.
Future research in this area will likely involve the synthesis of such difunctional cyclobutane monomers and their polymerization with various co-monomers. The resulting materials could exhibit unique thermal and mechanical properties stemming from the constrained cyclobutane units in the polymer backbone. The inherent stability of the sulfonyl fluoride group and the resulting sulfonate ester or sulfonamide linkages suggests these materials would possess excellent chemical and thermal resistance.
Future Research Focus:
Monomer Synthesis: Development of synthetic routes to difunctional this compound monomers suitable for step-growth polymerization.
Polymer Synthesis and Characterization: Use of these monomers in SuFEx polymerization to create novel polysulfonates and polysulfamides containing cyclobutane rings.
Structure-Property Relationships: Investigation of how the incorporation of the rigid cyclobutane scaffold affects the thermal, mechanical, and chemical properties of the resulting polymers.
Advances in Radiochemistry and Isotope Labeling for Research Purposes
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.govnih.govbohrium.com The development of new methods for the late-stage introduction of ¹⁸F into complex molecules is a major focus of radiochemistry research. The SuFEx reaction itself is being explored for ¹⁸F radiosynthesis, where the fluoride-for-fluoride exchange on a sulfonyl fluoride precursor is a low-barrier process. nih.gov
This compound represents an intriguing scaffold for developing new PET imaging agents. The incorporation of a cycloalkyl group, such as cyclobutane, into a PET tracer has been proposed as a strategy to increase metabolic stability compared to linear alkyl chains. ru.nl Therefore, an ¹⁸F-labeled this compound derivative could serve as a more stable radioprosthetic group for labeling biomolecules.
Future work will focus on developing methods for the efficient ¹⁸F-labeling of this compound precursors. This could involve nucleophilic substitution on a suitable cyclobutane precursor or leveraging the SuFEx fluoride-exchange reaction on a pre-formed sulfonyl fluoride. nih.gov The resulting ¹⁸F-labeled this compound could then be attached to targeting vectors like peptides or small molecules to create novel PET tracers for imaging specific biological targets in preclinical research. mdpi.com
Key Research Opportunities:
¹⁸F-Labeling Methodology: Developing efficient and automated radiosynthesis methods for producing ¹⁸F-labeled this compound derivatives with high molar activity. mdpi.comopenmedscience.com
Metabolic Stability Studies: Evaluating the in vivo metabolic stability of tracers containing the ¹⁸F-fluorocyclobutane moiety compared to their acyclic counterparts. ru.nl
Prosthetic Group Development: Using ¹⁸F-labeled this compound as a versatile prosthetic group for the radiolabeling of biomolecules for PET imaging research.
Exploration of New Chemical Biology Applications
Sulfonyl fluorides are considered "privileged warheads" in chemical biology. nih.govrsc.org They possess a unique balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues (such as serine, lysine, and tyrosine) within the specific microenvironment of a protein binding pocket. rsc.orgnih.gov This makes them ideal tools for developing covalent inhibitors and activity-based probes for target identification and validation. nih.govrsc.orgnih.gov
The cyclobutane ring, on the other hand, is an increasingly popular scaffold in medicinal chemistry. nih.gov Its rigid, three-dimensional structure can help to pre-organize pharmacophoric elements into a bioactive conformation, fill hydrophobic pockets, and improve metabolic stability. nih.govru.nl The puckered conformation of the cyclobutane ring can enable specific hydrogen bonding interactions that are not possible with flat aromatic rings. ru.nl
The combination of these two functionalities in this compound creates a powerful tool for chemical biology. Future research will undoubtedly focus on designing and synthesizing derivatives of this compound as chemical probes to target specific proteins. The cyclobutyl group can be used to achieve selective binding to a target protein, positioning the sulfonyl fluoride "warhead" for covalent modification of a nearby nucleophilic residue. This strategy could lead to the development of highly potent and selective covalent inhibitors for challenging drug targets. rsc.orgnih.gov
Future Directions in Chemical Biology:
Covalent Inhibitor Design: Incorporating the this compound motif into known ligand scaffolds to develop next-generation covalent inhibitors with improved selectivity and pharmacokinetic properties.
Activity-Based Protein Profiling (ABPP): Developing tagged this compound probes for use in ABPP to identify novel protein targets in complex biological systems.
Fragment-Based Discovery: Using this compound as a starting fragment in screening campaigns to identify novel binding pockets and develop new covalent ligands from the ground up.
Table 2: Potential Roles of the Cyclobutane and Sulfonyl Fluoride Moieties in Chemical Biology Probes
| Moiety | Function | Rationale |
| Cyclobutane Ring | Scaffold / Recognition Element | Provides a rigid, 3D structure to orient other functional groups. nih.govru.nl Can fill hydrophobic binding pockets and improve metabolic stability. nih.gov |
| Sulfonyl Fluoride | Covalent Warhead | Stable in aqueous media but can be activated within a protein binding site to react with nucleophilic amino acid residues (Ser, Lys, Tyr, etc.). nih.govrsc.org |
| Combined Moiety | Selective Covalent Probe | The cyclobutane scaffold directs the probe to a specific target, and the sulfonyl fluoride group forms a covalent bond, enabling potent and durable target engagement. |
Q & A
Q. What are the optimal synthetic routes for cyclobutanesulfonyl fluoride, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonylation of cyclobutane derivatives. Key methodologies include:
- Ring-opening sulfonylation : Cyclobutane epoxides react with sulfuryl fluoride (SO₂F₂) under controlled temperatures (0–25°C) to yield the sulfonyl fluoride .
- Photochemical methods : UV irradiation of cyclobutane-thiol precursors in the presence of fluorine donors (e.g., Selectfluor) improves regioselectivity . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane vs. acetonitrile), and reaction time. Contradictions in reported yields (e.g., 45–78%) often stem from impurities in starting materials or inconsistent quenching protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Provides direct evidence of the sulfonyl fluoride group, with chemical shifts typically between 55–65 ppm .
- IR spectroscopy : Strong absorption bands at 1370–1410 cm⁻¹ (S=O asymmetric stretch) and 730–760 cm⁻¹ (S-F stretch) confirm functional group integrity .
- HPLC-MS : Reversed-phase chromatography (C18 column) with electrospray ionization (ESI) detects degradation products, particularly under acidic conditions .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces, identifying electrophilic centers susceptible to nucleophilic attack (e.g., by amines or thiols in covalent inhibitor design) .
- Simulate transition states to predict regioselectivity in ring-opening reactions. For example, steric effects in substituted cyclobutanes may divert nucleophilic attack from the sulfonyl group to adjacent carbons . Validation requires comparative kinetic studies (e.g., stopped-flow UV-Vis for rapid reactions) to align theoretical and experimental rate constants .
Q. What strategies resolve contradictions in reported stability data of this compound under varying pH conditions?
Discrepancies in stability studies (e.g., half-life ranging from 2 hours at pH 9 to >72 hours at pH 4) often arise from:
- Buffer interference : Phosphate buffers accelerate hydrolysis compared to acetate buffers due to nucleophilic catalysis .
- Analytical limitations : Fluoride ion-selective electrodes may overestimate degradation due to interference from other anionic species. Cross-validation via ¹⁹F NMR quantitation is recommended . Robust experimental design includes:
- Parallel experiments in deuterated solvents to track real-time degradation via NMR.
- Statistical tools (e.g., ANOVA) to assess inter-laboratory variability in reported data .
Q. How can this compound be leveraged in covalent inhibitor design, and what are the methodological challenges?
- Warhead optimization : Structure-Activity Relationship (SAR) studies require systematic variation of cyclobutane substituents (e.g., electron-withdrawing groups to enhance sulfonyl fluoride electrophilicity) .
- Target engagement assays : Use of fluorescent probes (e.g., TAMRA-labeled serine hydrolases) quantifies covalent binding efficiency. Confounding factors include off-target reactivity with cysteine proteases, necessitating competitive inhibition assays .
- In vivo stability : Microsomal incubation assays (human liver microsomes) assess metabolic liability, with LC-MS/MS monitoring fluoride release as a degradation marker .
Methodological Best Practices
- Data collection : Raw NMR and HPLC data should be archived in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing instrument calibration protocols .
- Contradiction analysis : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, including predefined criteria for relevance, validity, and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
